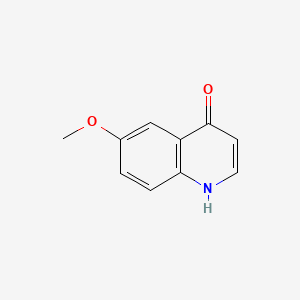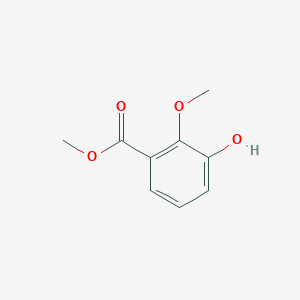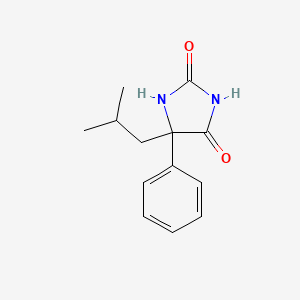
Methyl 3-(5-methoxypyridin-3-yl)acrylate
Vue d'ensemble
Description
Methyl 3-(5-methoxypyridin-3-yl)acrylate is a compound that belongs to the family of acrylates, which are known for their ability to polymerize into high-molecular-weight polymers and are widely used in industrial applications. Acrylates are characterized by the presence of a vinyl group that makes them highly reactive in radical-initiated polymerization reactions .
Synthesis Analysis
The synthesis of acrylates typically involves the reaction of an appropriate alcohol with an acrylate or methacrylate compound. For instance, the synthesis of methyl 3-methoxypropionate, a related compound, was achieved by reacting methanol with methyl acrylate using sodium hydroxide as a catalyst . Although the specific synthesis of Methyl 3-(5-methoxypyridin-3-yl)acrylate is not detailed in the provided papers, similar methods could potentially be applied, with the appropriate heteroaryl-alcohol and acrylate precursors.
Molecular Structure Analysis
While the molecular structure of Methyl 3-(5-methoxypyridin-3-yl)acrylate is not directly discussed, the structure of a related compound, methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, has been analyzed. It crystallizes in the triclinic space group with two independent but chemically identical molecules in the asymmetric unit, packed by weak intermolecular C–H···O and C–H···F interactions . This information suggests that Methyl 3-(5-methoxypyridin-3-yl)acrylate could also exhibit interesting crystalline properties, potentially with similar weak intermolecular interactions.
Chemical Reactions Analysis
Acrylates are known for their reactivity in radical polymerization. For example, the radical homopolymerization of a cyclic acrylate monomer was initiated with 2,2'-azoisobutyronitrile, leading to a polymer with a high glass transition temperature . Additionally, the presence of a heteroatom in the acrylate can increase polymerizability, as seen in various methyl acrylate derivatives . Methyl 3-(5-methoxypyridin-3-yl)acrylate, with its methoxy substituent, may similarly exhibit enhanced reactivity in polymerization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylates can vary widely depending on their structure. For instance, the glass transition temperature of a polymer derived from a cyclic acrylate monomer was found to be 90°C . The reactivity of acrylates in copolymerization reactions can be higher than that of methyl methacrylate, indicating that Methyl 3-(5-methoxypyridin-3-yl)acrylate could also form copolymers with desirable physical properties . Furthermore, the introduction of substituents such as methoxy groups can influence the solubility, stability, and overall reactivity of the acrylate monomers .
Mécanisme D'action
Target of Action
The primary targets of Methyl 3-(5-methoxypyridin-3-yl)acrylate are currently unknown . The compound is used in proteomics research
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 3-(5-methoxypyridin-3-yl)acrylate . .
Propriétés
IUPAC Name |
methyl (E)-3-(5-methoxypyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-9-5-8(6-11-7-9)3-4-10(12)14-2/h3-7H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAKFCLGWVROJC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CN=CC(=C1)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673852 | |
| Record name | Methyl (2E)-3-(5-methoxypyridin-3-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000896-01-4 | |
| Record name | Methyl (2E)-3-(5-methoxypyridin-3-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



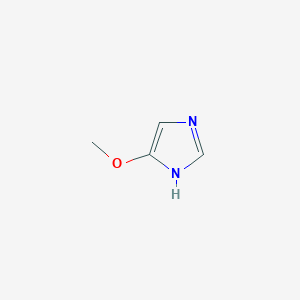
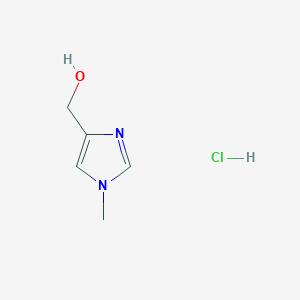
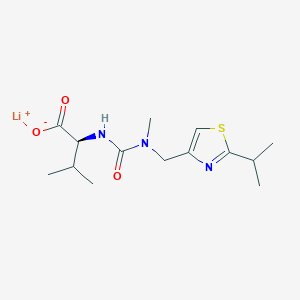
![{2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol](/img/structure/B3022685.png)
![[2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B3022686.png)


![2-[(1-methyl-1H-pyrazol-5-yl)methoxy]acetic acid](/img/structure/B3022692.png)
![Ethanone, 1-[4-methyl-2-(3-pyridinyl)-5-thiazolyl]-](/img/structure/B3022694.png)


